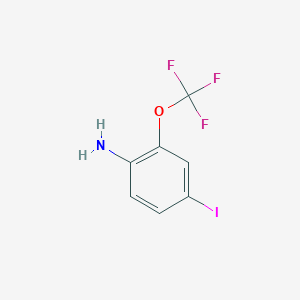

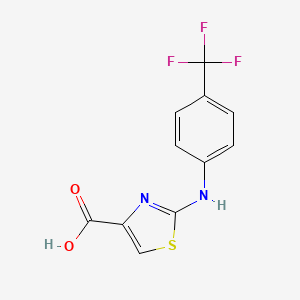

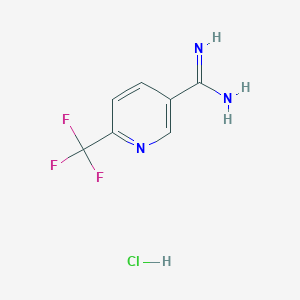

4-Iodo-2-(trifluoromethoxy)aniline

Descripción general

Descripción

Synthesis Analysis

The synthesis of trifluoromethoxy-substituted anilines involves key steps such as metalation, which is the hydrogen/lithium permutation, and electrophilic trapping. The metalation step is influenced by the N-protective group employed, which can lead to different site selectivity for the reaction. For instance, N-tert-Butoxycarbonyl-2- and -4-(trifluoromethoxy)aniline react with tert-butyllithium at different positions, yielding various products after electrophilic trapping . Additionally, the synthesis of ortho-trifluoromethoxylated aniline derivatives can be achieved using Togni reagent II, demonstrating the versatility of methods available for introducing the trifluoromethoxy group into aromatic compounds .

Molecular Structure Analysis

The molecular structure of trifluoromethoxy-substituted anilines can be complex, with the trifluoromethoxy group influencing the overall conformation of the molecule. For example, in the solid state, the trifluoromethoxy group is nearly perpendicular to the arene ring, and the amino group is eclipsed by a chromium carbonyl bond in a specific complex . This suggests that the trifluoromethoxy group can significantly affect the molecular geometry and electronic distribution within the molecule.

Chemical Reactions Analysis

Trifluoromethoxy-substituted anilines can undergo various chemical reactions, including the formation of liquid crystalline phases, as seen in derivatives that exhibit stable smectic B and A phases . The presence of the trifluoromethoxy group can also facilitate the formation of novel compounds such as isoxazoles and 1,3,5-triazines through reactions with dianions derived from oximes . These reactions highlight the reactivity of the trifluoromethoxy group and its utility in synthesizing heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethoxy-substituted anilines are influenced by the presence of the trifluoromethoxy group. For instance, the liquid crystalline properties of these compounds are affected by the polar nature of the trifluoromethoxy group, which can stabilize monolayer smectic states and result in high orientational order in the smectic A phase . The trifluoromethoxy group also contributes to the overall dipole moment of the molecule, which can impact its interactions and solubility.

Aplicaciones Científicas De Investigación

Synthesis of Trifluoromethoxylated Compounds

Trifluoromethoxy (OCF3) groups in molecules often exhibit desirable pharmacological and biological properties. A protocol was developed for synthesizing ortho-trifluoromethoxylated aniline derivatives using the Togni reagent II, showcasing a general approach applicable to a broad spectrum of similar compounds. These derivatives serve as valuable synthetic building blocks for pharmaceuticals, agrochemicals, and functional materials due to their enhanced properties (Pengju Feng & Ming‐Yu Ngai, 2016).

Agrochemical Intermediates

An improved synthesis process for 2,6-dibromo-4-trifluoromethoxy aniline, an important agrochemical intermediate, was developed, achieving a 97% reaction yield and a product purity over 99.5%. This process highlights the compound's role in the agrochemical industry and its high-efficiency synthesis (Ding Zhi-yuan, 2011).

Nucleophilic Displacement Reactions

A study demonstrated the trifluoromethoxylation of aliphatic substrates, marking the first example of nucleophilic displacement of the trifluoromethoxy group from an activated aromatic ring. This provides a new method for forming aliphatic trifluoromethyl ethers, contributing to the field of organic synthesis (Olivier Marrec et al., 2010).

Material Science and Electro-Optics

A novel polycarbonate with high thermal stability for high-temperature electro-optics was synthesized, incorporating 4-iodophenol and 4-nitrophenylazo aniline via Ullmann coupling. This copolymer demonstrated significant electro-optic properties, indicating its potential in optical devices and materials science applications (S. Suresh et al., 2003).

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

4-Iodo-2-(trifluoromethoxy)aniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity and function. For instance, the trifluoromethoxy group in this compound can modulate the activity of enzymes by altering their binding affinity and catalytic efficiency . Additionally, the iodine atom can participate in halogen bonding, further affecting enzyme interactions

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to changes in downstream signaling events . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins . These effects on cellular processes highlight the compound’s potential as a research tool for studying cell biology and related fields.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through various types of interactions, including hydrogen bonding, halogen bonding, and hydrophobic interactions . These binding interactions can lead to enzyme inhibition or activation, depending on the specific context and target enzyme . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature, pH, and exposure to light . Over time, this compound may undergo degradation, leading to changes in its biochemical activity and effects on cellular function . Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes, but these effects may diminish over time as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function and overall health . At higher doses, this compound can exhibit toxic or adverse effects, including disruptions in cellular metabolism and organ function . Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and physiological responses . These dosage-dependent effects are important for understanding the compound’s safety and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can be metabolized through processes such as oxidation, reduction, and conjugation, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s activity and effects on cellular processes, as well as its overall pharmacokinetic profile

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters and binding proteins . This compound can be transported across cell membranes through passive diffusion or active transport mechanisms, depending on the specific context . Once inside the cell, this compound can interact with various intracellular proteins and organelles, influencing its localization and accumulation

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications . This compound can be directed to various cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on the presence of specific targeting sequences . These localization patterns can influence the compound’s activity and function, as well as its overall effects on cellular processes

Propiedades

IUPAC Name |

4-iodo-2-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3INO/c8-7(9,10)13-6-3-4(11)1-2-5(6)12/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHUIDOGQZJYBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375744 | |

| Record name | 4-iodo-2-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

874814-75-2 | |

| Record name | 4-Iodo-2-(trifluoromethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874814-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-iodo-2-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B1302770.png)

![3-[3-(Trifluoromethyl)phenyl]aniline](/img/structure/B1302772.png)

![Benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1302791.png)